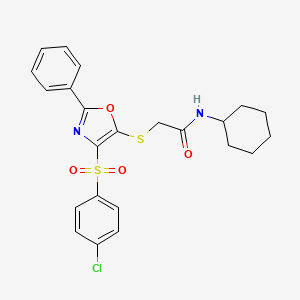

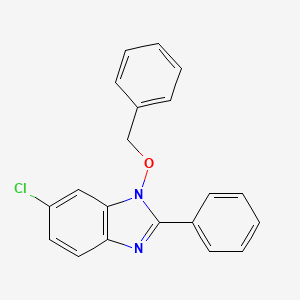

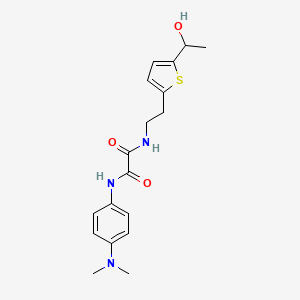

2-(4-benzylpiperazine-1-carbonyl)-5-((4-fluorobenzyl)oxy)-4H-pyran-4-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-(4-benzylpiperazine-1-carbonyl)-5-((4-fluorobenzyl)oxy)-4H-pyran-4-one, also known as B-FPY, is a synthetic compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. B-FPY is a pyranone derivative that has been shown to exhibit a range of biological activities, including anti-inflammatory, anti-cancer, and anti-viral effects.

Applications De Recherche Scientifique

Poly (ADP-ribose) Polymerase (PARP) Inhibition

This compound has garnered significant interest due to its inhibitory effects on PARP enzymes. Poly (ADP-ribose) polymerases play a crucial role in DNA repair, and their activation is an immediate cellular response to DNA damage caused by metabolic stress, chemicals, or ionizing radiation. By inhibiting PARP-1 and PARP-2, this compound disrupts DNA repair processes, making it a potential therapeutic target for cancer treatment. Specifically, it has shown promise against BRCA1- and BRCA2-defective cancers .

Anticancer Activity

The compound’s ability to inhibit PARP enzymes extends beyond DNA repair. It exhibits standalone activity against BRCA1-deficient breast cancer cell lines. Clinical development is underway to explore its efficacy in treating cancers associated with BRCA1 and BRCA2 mutations .

Transition-Metal-Free Synthesis

The compound’s synthesis is noteworthy. An efficient transition-metal-free route to quinazolin-4(3H)-ones, a class of compounds that includes our target molecule, has been developed. This method avoids the use of transition metals and external oxidants, making it environmentally friendly and operationally straightforward .

Functional Group Tolerance

The synthesis method for this compound exhibits good functional group tolerance. This property allows for flexibility in modifying the compound’s structure for further optimization or derivatization.

Mécanisme D'action

Target of Action

The primary targets of this compound are Poly (ADP-ribose) Polymerase-1 (PARP-1) and Poly (ADP-ribose) Polymerase-2 (PARP-2) . These enzymes play a crucial role in the cellular response to DNA damage, making them important targets for cancer therapy .

Mode of Action

The compound acts as a single digit nanomolar inhibitor of both PARP-1 and PARP-2 . It shows standalone activity against BRCA1-deficient breast cancer cell lines . The compound’s interaction with its targets results in the inhibition of PARP activation, an immediate cellular response to metabolic-, chemical-, or ionizing radiation-induced DNA damage .

Biochemical Pathways

The compound affects the DNA repair pathway by inhibiting the activity of PARP-1 and PARP-2 . This inhibition disrupts the normal function of these enzymes, leading to an accumulation of DNA damage in the cells. This can result in cell death, particularly in cancer cells that are deficient in other DNA repair mechanisms .

Pharmacokinetics

The compound demonstrates good pharmacokinetic profiles and oral bioavailability . It also shows activity in vivo in an SW620 colorectal cancer xenograft model . .

Result of Action

The molecular and cellular effects of the compound’s action include the inhibition of PARP activation and the subsequent accumulation of DNA damage . This can lead to cell death, particularly in cancer cells that are deficient in other DNA repair mechanisms .

Propriétés

IUPAC Name |

2-(4-benzylpiperazine-1-carbonyl)-5-[(4-fluorophenyl)methoxy]pyran-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H23FN2O4/c25-20-8-6-19(7-9-20)16-30-23-17-31-22(14-21(23)28)24(29)27-12-10-26(11-13-27)15-18-4-2-1-3-5-18/h1-9,14,17H,10-13,15-16H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XJQUTRXUOUPZLN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CC2=CC=CC=C2)C(=O)C3=CC(=O)C(=CO3)OCC4=CC=C(C=C4)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H23FN2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

422.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-methoxy-N-(2-(6-(methylthio)-4-morpholino-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide](/img/structure/B2767735.png)

![N-(3-(dimethylamino)propyl)-N-(6-fluorobenzo[d]thiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide hydrochloride](/img/structure/B2767739.png)

![N-(4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)-2-methylbenzamide](/img/structure/B2767745.png)